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Compound of Interest
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Cat. No.: B12383059 Get Quote

Introduction

PNI 132 is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for nucleic

acid delivery, a critical component in the development of modern vaccines, particularly mRNA-

based candidates.[1] Ionizable lipids are essential for the efficacy of such vaccines as they

facilitate the encapsulation of the nucleic acid payload and its subsequent release into the

cytoplasm of target cells. The structural characteristics of PNI 132 are designed to ensure

stability during circulation and promote efficient endosomal escape, a key step for the

successful translation of the mRNA into the desired antigen. This document provides an

overview of the application of PNI 132 in vaccine development, including detailed protocols for

formulation and immunological evaluation.

Mechanism of Action

The function of PNI 132 in an LNP-based vaccine is multifaceted. At a low pH during the

formulation process, the lipid is positively charged, enabling it to electrostatically interact with

and encapsulate the negatively charged mRNA. Once administered, the LNP circulates at a

physiological pH, where PNI 132 remains largely neutral, preventing aggregation and non-

specific interactions with cells. Upon endocytosis by an antigen-presenting cell (APC), the LNP

is trafficked to the endosome. The acidic environment of the endosome protonates PNI 132,

inducing a structural change in the LNP that facilitates the disruption of the endosomal

membrane and the release of the mRNA payload into the cytoplasm. The translated antigen is
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then processed and presented on the APC surface, initiating a robust adaptive immune

response.

Experimental Protocols
1. Formulation of PNI 132-based Lipid Nanoparticles for mRNA Encapsulation

This protocol is adapted from standard procedures for LNP formulation using microfluidic

mixing, such as with the Precision NanoSystems NanoAssemblr platform.[2]

Materials:

PNI 132 in a compatible solvent (e.g., ethanol)

Helper lipids (e.g., DSPC, Cholesterol) in the same solvent

PEG-lipid (e.g., DMG-PEG 2000) in the same solvent

mRNA transcript in an aqueous buffer (e.g., citrate buffer, pH 4.0)

Anhydrous ethanol

PNI Formulation Buffer[2]

Phosphate-buffered saline (PBS), sterile, Ca2+- and Mg2+- free

Microfluidic mixing system and cartridge (e.g., NanoAssemblr)

Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

Reagent Preparation:

Prepare a stock solution of the lipid mixture containing PNI 132, helper lipids, and PEG-

lipid in anhydrous ethanol at the desired molar ratios. A common starting ratio for ionizable

lipid:DSPC:Cholesterol:PEG-lipid is 50:10:38.5:1.5.
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Dilute the mRNA transcript to the desired concentration in the aqueous buffer. The final

concentration will depend on the target N:P ratio (the molar ratio of nitrogen in the

ionizable lipid to phosphate in the mRNA).

LNP Assembly:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture into one syringe and the mRNA solution into another.

Set the flow rate ratio (aqueous:alcoholic) to 3:1 and the total flow rate as recommended

for the specific system and cartridge.

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs, encapsulating the mRNA.

Collect the resulting LNP dispersion.

Downstream Processing:

For the removal of ethanol and buffer exchange, dialyze the LNP dispersion against sterile

PBS at 4°C for at least 18 hours, with multiple buffer changes. Alternatively, use a TFF

system for larger-scale preparations.

Concentrate the LNPs to the desired final concentration using a suitable method, such as

centrifugal filters.

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Quantify the encapsulation efficiency using a nucleic acid quantification assay (e.g.,

RiboGreen) with and without a lysing agent (e.g., Triton X-100).

2. In Vitro Transfection and Antigen Expression
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Materials:

PNI 132-LNP encapsulated mRNA encoding a reporter protein (e.g., GFP) or the target

antigen

Antigen-presenting cells (e.g., DC2.4 cell line or primary dendritic cells)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Flow cytometer or fluorescence microscope

Procedure:

Seed the APCs in a multi-well plate and allow them to adhere overnight.

Dilute the PNI 132-LNPs to the desired concentrations in complete culture medium.

Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.

Wash the cells with PBS and prepare them for analysis.

If using a GFP reporter, visualize the expression using fluorescence microscopy or quantify

the percentage of positive cells and mean fluorescence intensity by flow cytometry.

If using a target antigen, perform immunofluorescence staining with an antibody specific to

the antigen, followed by flow cytometry analysis.

3. In Vivo Immunization and Evaluation of Immune Response

Materials:

PNI 132-LNP encapsulated mRNA encoding the vaccine antigen

Experimental animals (e.g., C57BL/6 mice)
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Sterile syringes and needles for injection

ELISA plates and reagents for antibody quantification

ELISpot plates and reagents for T-cell response analysis

Procedure:

Immunization:

Dilute the PNI 132-LNP vaccine to the desired dose in sterile PBS.

Immunize mice via the desired route (e.g., intramuscularly) with the prepared vaccine. A

typical prime-boost strategy involves an initial immunization followed by a booster dose 2-

3 weeks later.

Sample Collection:

Collect blood samples at specified time points (e.g., pre-immunization and 2 weeks post-

boost) to obtain serum for antibody analysis.

At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis.

Antibody Titer Measurement (ELISA):

Coat ELISA plates with the recombinant antigen.

Serially dilute the collected serum and add it to the plates.

Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the

primary antibody isotype (e.g., IgG).

Add a substrate and measure the resulting colorimetric change to determine the antibody

titer.

T-Cell Response Measurement (ELISpot):

Isolate splenocytes from the harvested spleens.
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Stimulate the splenocytes in vitro with the target antigen or specific peptides.

Perform an ELISpot assay to quantify the number of antigen-specific T-cells that secrete

cytokines such as IFN-γ.

Data Presentation
Table 1: Physicochemical Properties of PNI 132-LNPs

Formulation Parameter Value

Average Particle Size (nm) 80 - 120

Polydispersity Index (PDI) < 0.2

Encapsulation Efficiency (%) > 90%

Zeta Potential (mV) -5 to +5

Table 2: Representative In Vivo Immunogenicity Data

Immunization Group
Antigen-Specific IgG Titer
(Log10)

IFN-γ Secreting Cells (per
10^6 splenocytes)

PBS Control < 1.0 < 10

PNI 132-LNP Vaccine (1 µg) 3.5 ± 0.4 150 ± 30

PNI 132-LNP Vaccine (5 µg) 4.8 ± 0.5 400 ± 75

Visualizations
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Caption: Workflow for PNI 132-LNP formulation.
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Caption: Mechanism of LNP-mediated mRNA delivery.
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Caption: Potential innate immune signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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